N'-(4-cyano-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide
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Overview
Description
N’-(4-cyano-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a cyano group attached to the pyrazole ring and a dimethylimidoformamide moiety
Mechanism of Action
Target of Action
The primary target of N’-(4-cyano-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide is the Tobacco Mosaic Virus (TMV) PC protein . This protein plays a crucial role in the life cycle of the TMV, making it an attractive target for antiviral agents .
Mode of Action
The design and synthesis of this compound and its derivatives were guided by the structure of the TMV PC protein .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the life cycle of the TMV. By targeting the TMV PC protein, the compound interferes with the virus’s ability to replicate and spread .
Result of Action
The compound’s action results in a reduction in the activity of the TMV. In particular, it has been found to possess promising activity against the TMV, with some derivatives showing even more potent biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-cyano-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide typically involves the reaction of 4-cyano-1H-pyrazole with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization from ethanol .
Industrial Production Methods
Industrial production of N’-(4-cyano-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
N’-(4-cyano-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Corresponding oxides of the compound.
Reduction: Reduced derivatives with hydrogenated cyano groups.
Substitution: Substituted derivatives with amine or thiol groups replacing the cyano group.
Scientific Research Applications
N’-(4-cyano-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anti-cancer, and anti-viral agent.
Agriculture: The compound is investigated for its insecticidal and herbicidal properties.
Material Science: The compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide
- N-(4-cyano-1H-pyrazol-5-yl)acetamide
- N-(4-cyano-1H-pyrazol-5-yl)-2-(2,2,2-trifluoroethoxy)acetamide
Uniqueness
N’-(4-cyano-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide is unique due to its specific structural features, such as the presence of both a cyano group and a dimethylimidoformamide moiety. This combination imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various applications. Compared to similar compounds, it may exhibit enhanced stability, solubility, and bioactivity .
Properties
IUPAC Name |
N'-(4-cyano-1H-pyrazol-5-yl)-N,N-dimethylmethanimidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5/c1-12(2)5-9-7-6(3-8)4-10-11-7/h4-5H,1-2H3,(H,10,11)/b9-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSMXXWEJUQZOF-WEVVVXLNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=C(C=NN1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=C(C=NN1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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